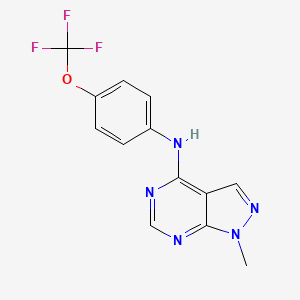![molecular formula C10H9ClN2O2 B7467876 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide, also known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 262.72 g/mol.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide is not fully understood. However, studies have suggested that 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may exert its biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has also been found to inhibit the growth of fungi and viruses by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may have anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been found to possess antioxidant properties, which may help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, one limitation of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide. One potential direction is the development of new drugs based on 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide, particularly for the treatment of bacterial, fungal, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide and to determine its potential applications in other fields, such as material science and catalysis. Finally, the synthesis of new derivatives of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Synthesis Methods
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-cyanomethoxyphenylacetic acid with thionyl chloride to form 4-cyanomethoxyphenylacetyl chloride. The resulting compound is then reacted with 2-chloroacetamide in the presence of a base to yield 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide.
Scientific Research Applications
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been used as a building block for the synthesis of other compounds with potential biological activities.
properties
IUPAC Name |
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-10(14)13-8-1-3-9(4-2-8)15-6-5-12/h1-4H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDSIVPDFEBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
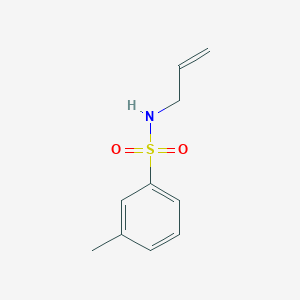


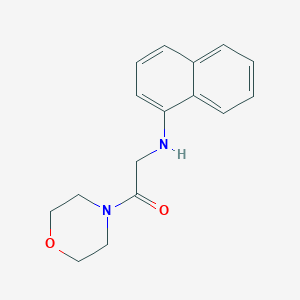
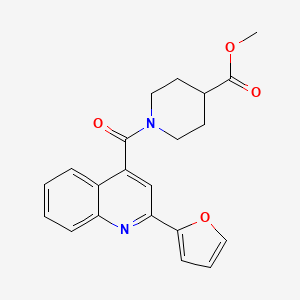
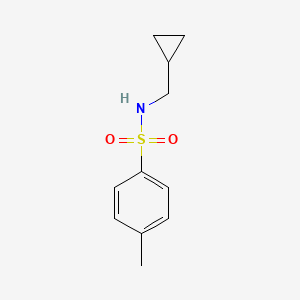
![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)
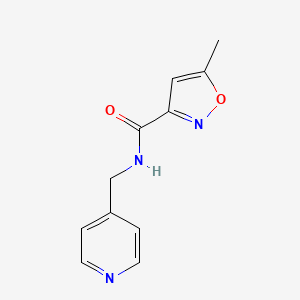
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
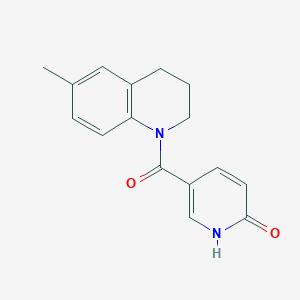
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
